molecular formula C10H7BrO3 B8679414 4-(3-bromophenyl)-4-oxo-2-butenoic acid CAS No. 74939-78-9

4-(3-bromophenyl)-4-oxo-2-butenoic acid

Cat. No.: B8679414
CAS No.: 74939-78-9
M. Wt: 255.06 g/mol
InChI Key: JDXFDXTZXXJCQT-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-4-oxo-2-butenoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromophenyl)-4-oxo-2-butenoic acid typically involves the bromination of phenylacetic acid followed by a series of reactions to introduce the oxobut-2-enoic acid group. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another approach involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Oxidation and Reduction

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate to generate derivatives with altered functional groups.

  • Reduction : Reduction with agents such as lithium aluminum hydride modifies the conjugated system, enabling access to saturated analogs.

Nucleophilic Addition

The α,β-unsaturated carbonyl group in 4-(3-bromophenyl)-4-oxo-2-butenoic acid facilitates nucleophilic attack. For example:

  • Reaction with ethyl cyanoacetate in the presence of ammonium acetate yields pyridones (e.g., ethyl-2-amino-4-carboxy-6-(4-bromophenyl)-nicotinate) .

Mechanistic Insights

The choice of catalysts in aldol condensation is influenced by frontier orbital theory :

  • Tosic acid (for aromatic substrates) enhances enol formation, aligning with the HOMO–LUMO energy gaps of aromatic enols .

  • Pyrolidine (for aliphatic substrates) promotes enamine intermediates, facilitating nucleophilic attack .

Comparison of Reaction Conditions

Substrate TypeCatalystSolvent/ConditionsYield Range
AromaticTosic acidMicrowave, glyoxylic acidModerate to excellent
AliphaticPyrrolidine + acetic acidMicrowave, glyoxylic acidModerate to excellent

This table summarizes the optimized conditions for synthesizing 4-oxo-2-butenoic acid derivatives, including this compound .

Biological and Chemical Transformations

While the focus is on chemical reactions, the compound’s brominated structure enhances reactivity, enabling selective interactions with biological targets (e.g., HIV integrase). This structural feature also influences its participation in substitution and coupling reactions.

Scientific Research Applications

Drug Development

The compound has been identified as a promising scaffold in the development of new pharmaceuticals, particularly those targeting viral infections and cancer. Significant findings include:

  • Antiproliferative Activity : Research indicates that 4-(3-bromophenyl)-4-oxo-2-butenoic acid exhibits strong antiproliferative effects against various cancer cell lines. Its derivatives have shown potential as inhibitors of enzymes involved in cancer cell proliferation, making them candidates for anticancer therapies .
  • Antiviral Properties : The compound has demonstrated activity against Human Immunodeficiency Virus (HIV) integrase, suggesting its potential role in antiviral therapies. Studies have indicated that derivatives can inhibit integrase enzymes effectively, highlighting their relevance in treating viral infections.

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing various heterocyclic compounds and derivatives:

  • Heterocyclic Chemistry : this compound has been utilized in the synthesis of novel pyrazole, pyridazinone, and thiazolidine derivatives. These derivatives have been tested for biological activities, including antiviral effects against strains such as H5N1 .
  • Microwave-Assisted Synthesis : Innovative synthetic methods, including microwave-assisted techniques, have been developed to produce 4-oxo-2-butenoic acids efficiently. This approach allows for high yields and broad substrate applicability, facilitating further research into the compound's derivatives .

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment:

  • Neurodegenerative Diseases : The compound has been explored for its ability to inhibit kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. This inhibition could provide a pathway for developing treatments aimed at these conditions .

Case Studies and Research Findings

Application AreaFindingsReferences
Drug DevelopmentAntiproliferative effects; HIV integrase inhibition,
SynthesisBuilding block for novel heterocycles; microwave-assisted methods ,
TherapeuticsInhibition of kynurenine-3-hydroxylase; potential in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-4-oxo-2-butenoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxobut-2-enoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)-4-oxo-2-butenoic acid, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes : The compound is typically synthesized via aldol condensation between glyoxylic acid and a substituted acetophenone derivative. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) significantly improve reaction efficiency compared to traditional heating, reducing side reactions and enhancing yields .
  • Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate condensation.
  • Purification : Employ HPLC with C18 columns (≥99.5% purity) to isolate the product .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?

  • 1H/13C NMR : Key signals include the α,β-unsaturated ketone (δ ~7.8–8.0 ppm for vinylic protons; δ ~180–190 ppm for carbonyl carbons) and the bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) .
  • ESI-MS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 283.0 for the parent compound) and fragmentation patterns .
  • HPLC : Monitor purity (>99.5%) and retention times (e.g., 4.8–5.2 min on C18 columns) .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Data Analysis Framework :

Assay Variability : Compare cytotoxicity protocols (e.g., RPMI-1640 vs. DMEM media, incubation times) that may affect IC₅₀ values .

Structural Confirmation : Verify derivative purity and stereochemistry (via X-ray crystallography or NOESY) to rule out impurities influencing activity .

Computational Modeling : Use molecular docking to assess binding affinity variations to target proteins (e.g., kinases) due to substituent effects (e.g., methoxy vs. bromo groups) .

Q. What strategies are recommended for designing derivatives of this compound to enhance antiproliferative activity while minimizing toxicity?

  • Derivatization Approaches :

  • Amide Formation : Replace the carboxylic acid with aryl amides (e.g., 4-methoxyphenylamide) to improve cell permeability. Derivatives with 3,5-dimethoxyphenyl groups show 2–3× higher activity in leukemia cell lines (e.g., K562) .
  • Heterocyclic Integration : Synthesize imidazolo-thiadiazole hybrids via oxirane intermediates to target DNA repair pathways, reducing off-target effects .
    • Toxicity Mitigation :
  • SAR Studies : Correlate logP values (e.g., <3.5) with reduced hepatotoxicity using in vitro liver microsomal assays .
  • Prodrug Design : Mask the carboxylic acid as ester prodrugs to enhance selectivity for tumor microenvironments .

Q. Methodological Considerations

  • Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319) and avoid inhalation (P305+P351+P338) .
  • Data Reproducibility : Report reaction conditions (e.g., microwave power, solvent ratios) and biological assay parameters (e.g., cell density, incubation time) in detail .

Properties

CAS No.

74939-78-9

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

4-(3-bromophenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)

InChI Key

JDXFDXTZXXJCQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O

Origin of Product

United States

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